molecular formula C23H26N4O4 B2873801 2-(1,3-dioxoisoindolin-2-yl)-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)acetamide CAS No. 1049414-38-1

2-(1,3-dioxoisoindolin-2-yl)-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)acetamide

Cat. No.: B2873801
CAS No.: 1049414-38-1
M. Wt: 422.485
InChI Key: POXCVVFHTQIMTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1,3-Dioxoisoindolin-2-yl)-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)acetamide is a chemical compound of significant interest in medicinal chemistry and pharmacological research. This hybrid molecule incorporates a phthalimide (1,3-dioxoisoindolin) moiety linked to a 2-methoxyphenylpiperazine group through an acetamide-ethyl spacer. The structural features of this compound are found in several pharmacologically active classes, suggesting broad research potential. Compounds featuring the 1,3-dioxoisoindolin-2-yl)acetamide structure have been investigated for their central nervous system (CNS) activity. Specifically, research on analogous molecules has demonstrated promising anticonvulsant properties in experimental models, showing protection against maximal electroshock seizure (MES) tests, which is indicative of an ability to inhibit the spread of seizures . The phthalimide group itself is a recognized pharmacophore in the design of bioactive molecules. The 2-methoxyphenylpiperazine fragment is a key structural element in ligands targeting neurotransmitter receptors. Contemporary research into novel therapeutic agents for conditions such as pain and substance use disorders explores dual-target ligands that simultaneously engage μ-opioid receptors (MOR) and dopamine D3 receptors (D3R) . Piperazine-based scaffolds are commonly utilized in the design of such compounds aimed at the central nervous system . This suggests potential research applications for this compound in the development of novel neuropharmacological tools. The combination of these distinct pharmacophores makes this compound a valuable intermediate or target molecule for researchers working in drug discovery. It is suited for exploring structure-activity relationships (SAR), screening for biological activity, and developing new therapeutic agents for neurological and psychiatric conditions. Please Note: This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O4/c1-31-20-9-5-4-8-19(20)26-14-12-25(13-15-26)11-10-24-21(28)16-27-22(29)17-6-2-3-7-18(17)23(27)30/h2-9H,10-16H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POXCVVFHTQIMTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)CCNC(=O)CN3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(1,3-dioxoisoindolin-2-yl)-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)acetamide (CAS Number: 1091075-28-3) is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C23H24N2O5C_{23}H_{24}N_{2}O_{5}, with a molecular weight of 408.4 g/mol. Its structure features an isoindolinone core, which is known for various pharmacological activities. The presence of the piperazine moiety and methoxyphenyl group suggests potential interactions with biological targets.

Antitumor Activity

Recent studies have indicated that derivatives of isoindolinone compounds exhibit significant antitumor properties. For instance, compounds structurally related to This compound have shown promising results against various cancer cell lines. Specifically, a structure-activity relationship (SAR) analysis demonstrated that modifications in the piperazine ring can enhance cytotoxic effects on tumor cells such as Mia PaCa-2 and PANC-1 .

CompoundCell Line TestedIC50 (µM)Notes
Compound AMia PaCa-25.0Significant cytotoxicity
Compound BPANC-14.5Comparable to doxorubicin

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Similar compounds have been evaluated for their activity against various pathogens, including Staphylococcus aureus and Candida albicans. The disk diffusion method revealed that certain isoindolinone derivatives exhibit broad-spectrum antibacterial activity .

PathogenCompound TestedZone of Inhibition (mm)
S. aureusIsoindolinone Derivative 115
C. albicansIsoindolinone Derivative 212

The biological activity of This compound may be attributed to its ability to interact with specific cellular pathways. Preliminary data suggest that it may inhibit key enzymes involved in cell proliferation and survival, such as protein kinases and topoisomerases .

Study 1: Antitumor Efficacy

In a recent study published in a peer-reviewed journal, researchers synthesized several isoindolinone derivatives and assessed their antitumor efficacy using human cancer cell lines. Among the tested compounds, one derivative exhibited an IC50 value of 3.8 µM against HepG2 liver cancer cells, indicating potent activity compared to standard chemotherapeutics .

Study 2: Antimicrobial Evaluation

Another study focused on evaluating the antimicrobial properties of related compounds against clinical isolates of E. coli. The results indicated that certain modifications to the methoxyphenyl group significantly enhanced antimicrobial potency, with minimum inhibitory concentrations (MICs) as low as 10 µg/mL .

Comparison with Similar Compounds

Structural Analogs

2-Chloro-N-(4-(4-(2-Methoxyphenyl)piperazin-1-yl)butyl)acetamide (Compound 3)
  • Structural Differences : Replaces the dioxoisoindolinyl group with a chloro substituent and uses a butyl chain instead of ethyl.
  • Functional Impact : The chloro group reduces steric hindrance but may decrease metabolic stability compared to the dioxoisoindolinyl ring. The longer butyl chain could enhance lipophilicity, affecting blood-brain barrier penetration .
18F-Mefway and 18F-FCWAY
  • Structural Differences : Both contain the N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl) backbone but replace the dioxoisoindolinyl-acetamide with fluorinated cyclohexane-carboxamide or pyridyl groups.
  • Functional Impact : The fluorinated groups enhance PET imaging utility for serotonin 1A (5-HT1A) receptors, whereas the dioxoisoindolinyl group in the target compound may favor selective binding to other neurological targets (e.g., sigma receptors) .
N-(3-Chloro-2-(3-Nitrophenyl)-4-Oxoazetidin-1-yl)-2-(4-Phenylpiperazin-1-yl) Acetamide
  • Structural Differences: Substitutes the dioxoisoindolinyl group with a beta-lactam (azetidinone) ring and a nitro-phenyl group.

Pharmacological Activity

Receptor Binding
  • The target compound’s piperazine-ethyl and 2-methoxyphenyl groups are shared with 18F-Mefway, suggesting affinity for monoaminergic receptors. However, the dioxoisoindolinyl group may reduce off-target binding compared to fluorinated analogs like 18F-FCWAY, which exhibit higher 5-HT1A receptor uptake .
  • In contrast, ZINC83344548 (), a chloro-acetamide analog with a piperazine-ethyl chain, lacks the dioxoisoindolinyl group and shows weaker CNS penetration due to reduced metabolic stability .
Kinase Inhibition
  • The patent-derived compound 2-(3-(4-((1H-Indazol-5-yl)Amino)-6-(Piperazin-1-yl)Pyrimidin-2-yl)Phenoxy)-N-Isopropylacetamide (Example 121) shares a piperazine-acetamide backbone but incorporates a pyrimidine-indazole scaffold. This structure is associated with kinase inhibition (e.g., mTOR or PI3K), diverging from the neurological focus of the target compound .

Pharmacokinetic Properties

Metabolic Stability
  • The dioxoisoindolinyl group in the target compound enhances resistance to cytochrome P450 oxidation compared to 2-(2-((1,3-Dioxoisoindolin-2-yl)Amino)-4-Oxo-4,5-Dihydrothiazol-5-yl)-N-(4-Nitrophenyl)Acetamide (), where the nitro group and thiazolone ring increase susceptibility to enzymatic degradation .
Solubility and Lipophilicity
  • The 1-benzyl-1H-pyrazole-4-carbonitrile analog () exhibits higher lipophilicity (LogP ~3.2) due to the benzyl group, whereas the target compound’s methoxyphenyl and acetamide groups balance solubility (cLogP ~2.8) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.